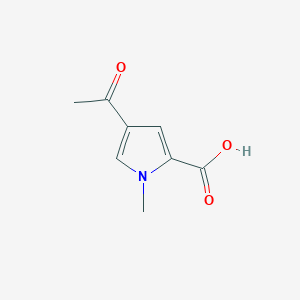
Ácido 4-acetil-1-metil-1H-pirrol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their presence in various natural products and have been studied for their biological activities. The compound of interest, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, which focus on the synthesis and properties of pyrrole derivatives and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method includes a three-component reaction leading to the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . These methods highlight the versatility of synthetic approaches to pyrrole derivatives, which could be adapted for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, for example, exhibits extensive hydrogen bonding involving the carboxylic acid functional groups and the amine group . The phenyl rings in this compound are found to lie at an angle of nearly 50° with respect to the planar pyrrole ring, indicating the potential for diverse molecular conformations in substituted pyrroles .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including substitution reactions that modify their properties and potential biological activities. For instance, 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives were prepared and evaluated for cytotoxicity, demonstrating the ability to modify pyrrole derivatives for specific biological targets . Additionally, the synthesis of 4-amino-3-acetyl-6-methyl-2-pyrones involved the reaction of the methyl ether of dehydracetic acid with ammonia and primary amines, showcasing the reactivity of the pyrrole ring towards nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For example, the biosynthetic mechanism of 2-acetyl-1-pyrroline, a flavor compound in aromatic rice, involves the formation of Delta1-pyrroline-5-carboxylic acid and methylglyoxal, indicating the importance of the acetyl group in the flavor profile of these compounds . Furthermore, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives revealed that electron-withdrawing groups at the C-4 and C-5 positions enhance the affinity for the glycine-binding site of the NMDA receptor complex, suggesting that the electronic properties of substituents can significantly affect biological activity .
Aplicaciones Científicas De Investigación
Síntesis de N-heterociclos
La síntesis de pirrol es un área clave de investigación en química orgánica . La molécula "Ácido 4-acetil-1-metil-1H-pirrol-2-carboxílico" podría utilizarse potencialmente en la síntesis de pirroles N-sustituidos, que son importantes en diversas reacciones químicas .
Aplicaciones medicinales
El pirrol es un andamiaje biológicamente activo que posee diversas actividades . Los análogos que contienen pirrol, como "this compound", podrían utilizarse potencialmente en el desarrollo de diversos compuestos medicinales .
Fármacos antipsicóticos
El pirrol y sus derivados están presentes en muchos fármacos antipsicóticos . “this compound” podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antipsicóticos .
Agentes antibacterianos y antifúngicos
Los compuestos que contienen pirrol son conocidos por tener propiedades antibacterianas y antifúngicas . “this compound” podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos y antifúngicos .
Agentes anticancerígenos
Los compuestos que contienen pirrol también son conocidos por tener propiedades anticancerígenas . “this compound” podría utilizarse potencialmente en el desarrollo de nuevos agentes anticancerígenos .
Síntesis de antagonistas de la colecistoquinina
“this compound” podría utilizarse potencialmente en la síntesis de antagonistas de la colecistoquinina . Estos son fármacos que bloquean la acción de la colecistoquinina, una hormona que estimula la liberación de enzimas pancreáticas y la contracción de la vesícula biliar .
Síntesis de antihipertensivos benzopiránicos
“this compound” podría utilizarse potencialmente en la síntesis de antihipertensivos benzopiránicos . Estos son fármacos que se utilizan para tratar la presión arterial alta .
Síntesis de azepindionas
“this compound” podría utilizarse potencialmente en la síntesis de azepindionas . Estos son compuestos que tienen aplicaciones terapéuticas potenciales .
Safety and Hazards
Propiedades
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBYELBMWQLEOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377371 |
Source


|
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339011-93-7 |
Source


|
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

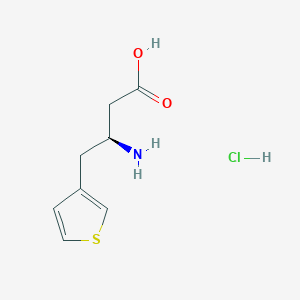

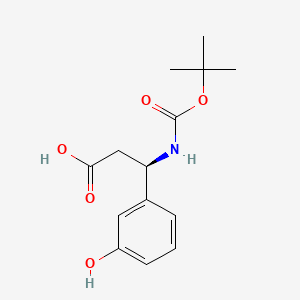

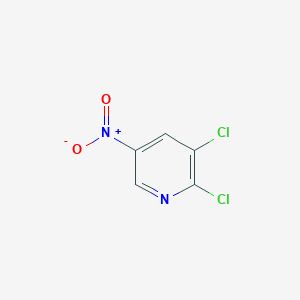
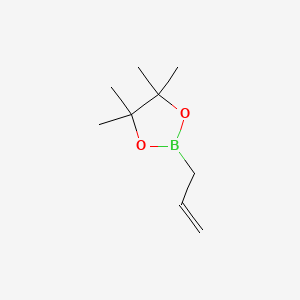
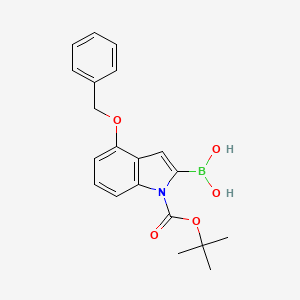
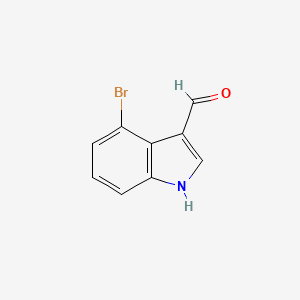

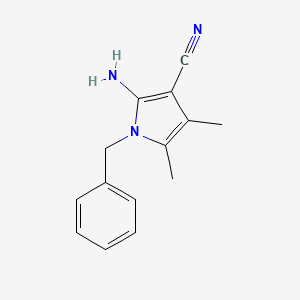
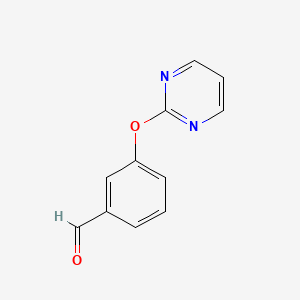

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)
